L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine
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Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine is a peptide compound composed of the amino acids tryptophan, leucine, serine, proline, lysine, and histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling reaction: to form the peptide bond.
Cleavage from the resin: and final deprotection to release the peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting group strategies and coupling reagents.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but different sequence.
Triptorelin Acetate: A peptide used in hormone therapy with a different sequence and function.
Leuprolide Acetate: A synthetic nonapeptide used in medical treatments.
Properties
CAS No. |
920011-52-5 |
---|---|
Molecular Formula |
C43H66N12O9 |
Molecular Weight |
895.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H66N12O9/c1-25(2)18-33(52-37(57)29(46)19-26-21-48-30-11-4-3-10-28(26)30)40(60)54-35(23-56)42(62)55-17-9-14-36(55)41(61)51-32(13-6-8-16-45)38(58)50-31(12-5-7-15-44)39(59)53-34(43(63)64)20-27-22-47-24-49-27/h3-4,10-11,21-22,24-25,29,31-36,48,56H,5-9,12-20,23,44-46H2,1-2H3,(H,47,49)(H,50,58)(H,51,61)(H,52,57)(H,53,59)(H,54,60)(H,63,64)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
GIDNPQTTXHVIGY-ZBZKAUHLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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